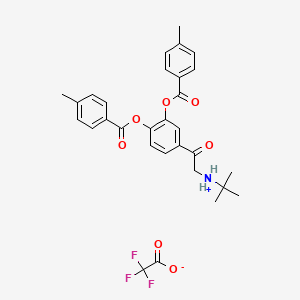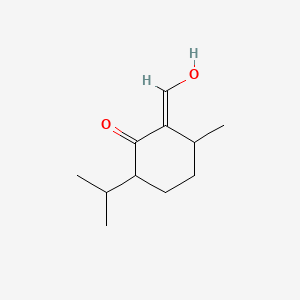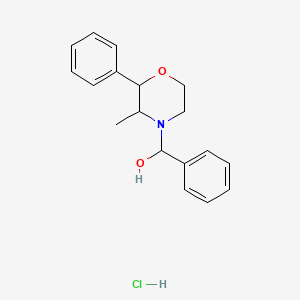![molecular formula C9H20O4S2 B12692162 Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol CAS No. 167614-38-2](/img/structure/B12692162.png)
Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol is a sulfur-containing organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of both ethyl formate and thiol groups, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol typically involves the reaction of ethyl formate with 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an oxidizing agent like hydrogen peroxide. The reaction conditions are mild, ensuring the stability of the thiol groups and preventing unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as the application of benign oxidizing agents and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds, which are useful in polymerization reactions.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air
Reducing Agents: Dithiothreitol
Catalysts: Triethylamine
Major Products Formed
Poly(disulfide) Polymers: Formed through oxidative polymerization of the thiol groups.
Thiol Derivatives: Formed through substitution reactions involving the ethoxy groups.
Scientific Research Applications
Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol involves the formation and cleavage of disulfide bonds. The thiol groups can be oxidized to form disulfide bonds, which are stable under oxidative conditions. Conversely, these disulfide bonds can be reduced back to thiol groups in reductive environments. This redox reactivity is crucial for its applications in drug delivery and biodegradable materials .
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxa-1,8-octanedithiol: Another sulfur-containing compound with similar thiol groups.
Triethyleneglycol dimercaptan: Contains multiple thiol groups and is used in similar applications.
Uniqueness
Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol is unique due to its combination of ethyl formate and thiol groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of high-molecular-weight poly(disulfide) polymers with controlled properties .
Properties
CAS No. |
167614-38-2 |
|---|---|
Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C6H14O2S2.C3H6O2/c9-5-3-7-1-2-8-4-6-10;1-2-5-3-4/h9-10H,1-6H2;3H,2H2,1H3 |
InChI Key |
NERCDLHZQNEDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=O.C(COCCS)OCCS |
Related CAS |
167614-38-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


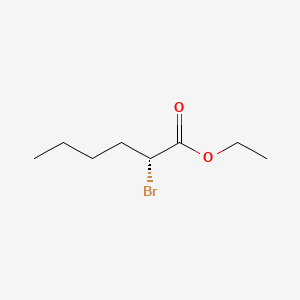
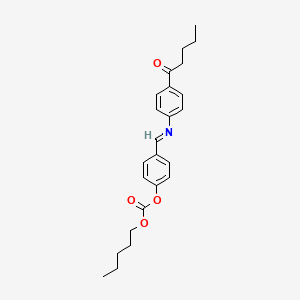

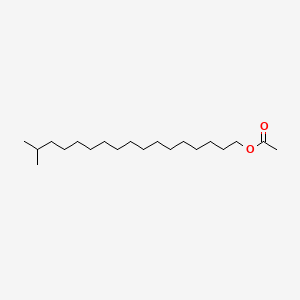
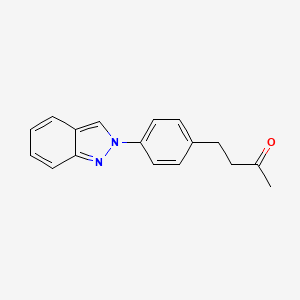

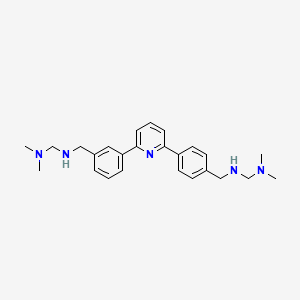
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
